molecular formula C22H36FeP2 B2480127 1,1\'-Bis(diisopropylphosphino)ferrocene CAS No. 97239-80-0

1,1\'-Bis(diisopropylphosphino)ferrocene

Cat. No.: B2480127
CAS No.: 97239-80-0
M. Wt: 418.323
InChI Key: LPBBEMRSRONKMN-UHFFFAOYSA-N
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Description

1,1’-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound with the molecular formula C22H36FeP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in various catalytic processes. The compound features a ferrocene backbone, which consists of two cyclopentadienyl rings bound to a central iron atom, with diisopropylphosphino groups attached to each cyclopentadienyl ring.

Mechanism of Action

Target of Action

1,1’-Bis(diisopropylphosphino)ferrocene, often used as a ligand in homogeneous catalysis , primarily targets aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various chemical reactions due to their reactivity.

Mode of Action

The compound interacts with its targets (aryl halides) through a process known as cross-coupling . In this reaction, two fragments are joined together with the aid of a metal catalyst, forming a new carbon-carbon bond. The compound serves as a ligand, facilitating the cross-coupling reaction .

Biochemical Pathways

The primary biochemical pathway affected by 1,1’-Bis(diisopropylphosphino)ferrocene is the cross-coupling of thiols with aryl halides . This reaction is crucial for the synthesis of various organic compounds. The compound’s role as a ligand in this pathway allows for the efficient production of these compounds .

Result of Action

The result of 1,1’-Bis(diisopropylphosphino)ferrocene’s action is the efficient and general cross-coupling of thiols with aryl halides . This leads to the production of new organic compounds. The compound’s action also results in the oxidative electrochemistry of dippf .

Action Environment

The action of 1,1’-Bis(diisopropylphosphino)ferrocene is influenced by various environmental factors. For instance, the compound is insoluble in water , which can affect its reactivity and efficacy in aqueous environments. Additionally, it should be stored away from strong oxidizing agents to maintain its stability .

Biochemical Analysis

Biochemical Properties

1,1’-Bis(diisopropylphosphino)ferrocene plays a significant role in biochemical reactions. It’s used as a catalyst in the cross-coupling of thiols with aryl halides . The compound interacts with enzymes and proteins to facilitate these reactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Molecular Mechanism

The molecular mechanism of 1,1’-Bis(diisopropylphosphino)ferrocene involves its role as a catalyst in the cross-coupling of thiols with aryl halides . It’s found to follow an ECDim mechanism

Preparation Methods

1,1’-Bis(diisopropylphosphino)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of dilithioferrocene with chlorodiisopropylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Fe(C5H4Li)2+2ClP(iPr)2Fe(C5H4P(iPr)2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClP(iPr)}_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{P(iPr)}_2\text{)}_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2ClP(iPr)2​→Fe(C5​H4​P(iPr)2​)2​+2LiCl

Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1,1’-Bis(diisopropylphosphino)ferrocene undergoes various chemical reactions, primarily due to its phosphine groups. Some common reactions include:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.

    Coordination: The compound can coordinate with various metal centers, forming complexes that are useful in catalysis.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions, and metal salts for coordination reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Bis(diisopropylphosphino)ferrocene has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential in drug development, particularly in designing metal-based drugs.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.

Comparison with Similar Compounds

1,1’-Bis(diisopropylphosphino)ferrocene is unique due to its specific combination of diisopropylphosphino groups and ferrocene backbone. Similar compounds include:

    1,1’-Bis(diphenylphosphino)ferrocene: This compound has diphenylphosphino groups instead of diisopropylphosphino groups, which can affect its steric and electronic properties.

    1,1’-Bis(dicyclohexylphosphino)ferrocene: This compound features dicyclohexylphosphino groups, providing different steric hindrance and electronic effects compared to diisopropylphosphino groups.

    1,1’-Bis(phenylphosphino)ferrocene: This compound has phenylphosphino groups, which also influence its reactivity and coordination behavior.

The uniqueness of 1,1’-Bis(diisopropylphosphino)ferrocene lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.

Properties

InChI

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBBEMRSRONKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FeP2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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